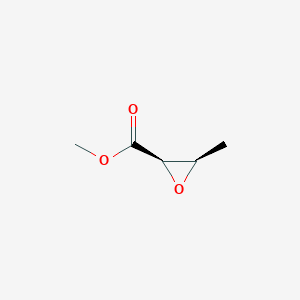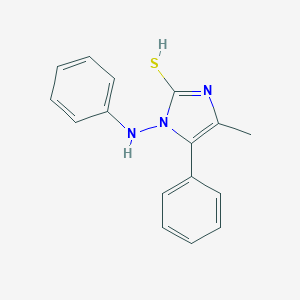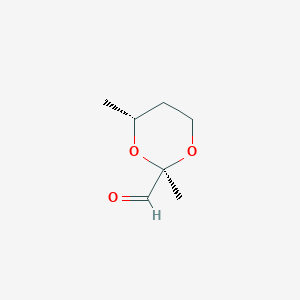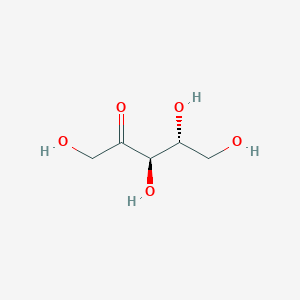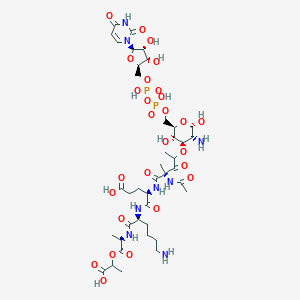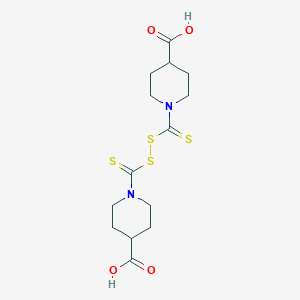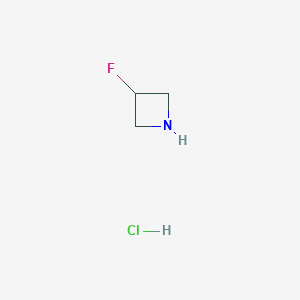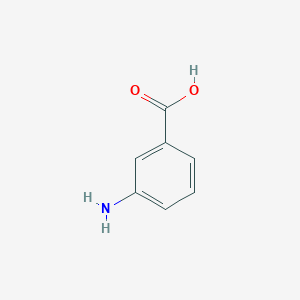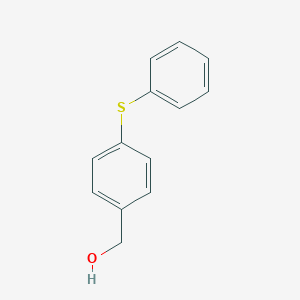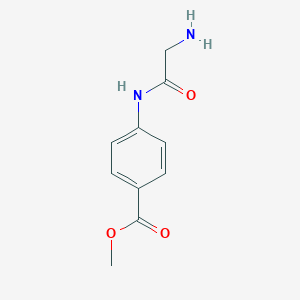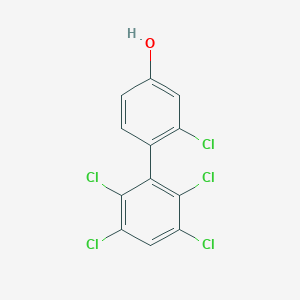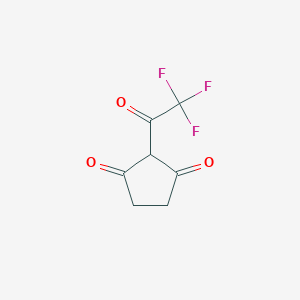
2-(Trifluoroacetyl)cyclopentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoroacetyl)cyclopentane-1,3-dione, also known as Trifluoromethyl-1,3-cyclopentanedione (TFCPD), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFCPD is a colorless solid that is soluble in organic solvents and has a melting point of 80-82°C. This compound is widely used in various fields, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
TFCPD has been shown to exhibit a unique mechanism of action in several biological systems. In particular, TFCPD has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. TFCPD has also been shown to exhibit potent antifungal and antibacterial activity.
Efectos Bioquímicos Y Fisiológicos
TFCPD has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In particular, TFCPD has been shown to exhibit potent anti-inflammatory, antioxidant, and neuroprotective activities. TFCPD has also been shown to exhibit anti-tumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFCPD has several advantages for use in laboratory experiments. For example, TFCPD is readily available, relatively inexpensive, and has a high purity. However, TFCPD has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on TFCPD. One potential direction is the development of new synthetic methods for TFCPD and its derivatives. Another potential direction is the investigation of the biological activity of TFCPD in various disease models. Additionally, the development of new drug delivery systems for TFCPD and its derivatives may also be an important area of research. Finally, the investigation of the potential environmental impact of TFCPD and its derivatives may also be a valuable area of research.
In conclusion, 2-(Trifluoroacetyl)cyclopentane-1,3-dione is a versatile and unique compound that has gained significant attention in scientific research due to its potential applications in various fields. TFCPD has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. TFCPD has also been shown to exhibit unique mechanisms of action and potent biochemical and physiological effects. While TFCPD has several advantages for use in laboratory experiments, there are also potential limitations and future directions for research on this compound.
Métodos De Síntesis
TFCPD can be synthesized using several methods, including the reaction of cyclopentanone with trifluoroacetic anhydride, the reaction of cyclopentanone with trifluoroacetic acid and acetic anhydride, and the reaction of cyclopentanone with trifluoroacetic acid and acetic acid. The most commonly used method is the reaction of cyclopentanone with trifluoroacetic anhydride, which yields TFCPD in high yield and purity.
Aplicaciones Científicas De Investigación
TFCPD has been extensively studied for its potential applications in various scientific fields. In organic synthesis, TFCPD is used as a versatile building block for the synthesis of various compounds, including heterocycles, amino acids, and natural products. TFCPD is also used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Propiedades
Número CAS |
151582-19-3 |
|---|---|
Nombre del producto |
2-(Trifluoroacetyl)cyclopentane-1,3-dione |
Fórmula molecular |
C7H5F3O3 |
Peso molecular |
194.11 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroacetyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C7H5F3O3/c8-7(9,10)6(13)5-3(11)1-2-4(5)12/h5H,1-2H2 |
Clave InChI |
FITGGMUMTAFYJF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C1=O)C(=O)C(F)(F)F |
SMILES canónico |
C1CC(=O)C(C1=O)C(=O)C(F)(F)F |
Sinónimos |
1,3-Cyclopentanedione, 2-(trifluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



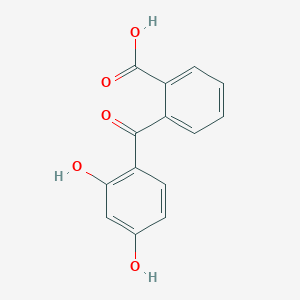
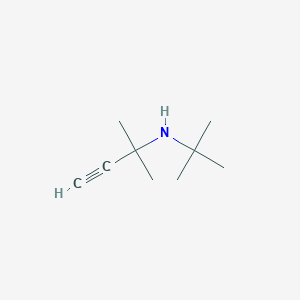
![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)
